Tedatioxetine

Übersicht

Beschreibung

Tedatioxetine, also known by its developmental code name Lu AA24530, is an experimental antidepressant . It was discovered by scientists at Lundbeck and in 2007, Lundbeck and Takeda entered into a partnership that included tedatioxetine . It has been used in trials studying the treatment of Major Depressive Disorder .

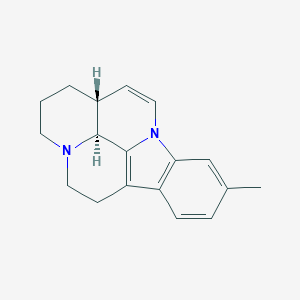

Molecular Structure Analysis

Tedatioxetine is a small molecule with the chemical formula C18H21NS . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .

Physical And Chemical Properties Analysis

Tedatioxetine has a molar mass of 283.43 g/mol . The boiling point is 411.2±45.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 66.4±3.0 kJ/mol, and the flash point is 202.5±28.7 °C . The index of refraction is 1.625 .

Wissenschaftliche Forschungsanwendungen

Treatment of Major Depressive Disorder (MDD)

Tedatioxetine has been primarily studied for its potential in treating MDD. It acts as a triple reuptake inhibitor, affecting serotonin, norepinephrine, and dopamine levels, which are neurotransmitters involved in mood regulation . Clinical trials have explored its efficacy and safety, providing insights into its therapeutic potential for individuals with MDD.

Pharmacological Research

As an investigational drug, Tedatioxetine offers a rich area for pharmacological research. Its unique mechanism of action as a reuptake inhibitor and receptor antagonist presents opportunities to study the drug’s impact on neurotransmitter pathways and receptor dynamics .

Psychopharmacology

In psychopharmacology, Tedatioxetine can be used to explore new treatment avenues for other mood disorders beyond MDD, such as anxiety disorders or bipolar disorder, given its broad receptor profile .

ADHD Treatment Exploration

Tedatioxetine’s reuptake inhibition properties suggest potential applications in Attention Deficit Hyperactivity Disorder (ADHD). Research could investigate its effects on attention span, impulsivity, and hyperactivity .

Treatment-Resistant Depression

For individuals with treatment-resistant depression, Tedatioxetine may offer a novel approach. Its pharmacological profile indicates potential benefits for those who have not responded to standard antidepressant therapies .

Residual Symptoms in Depression

Research into Tedatioxetine’s effectiveness on residual symptoms in depression, such as cognitive dysfunction or sleep disturbances, could lead to more comprehensive treatment strategies for depressive disorders .

Experimental Pharmacology

Finally, Tedatioxetine serves as a compound of interest in experimental pharmacology. Its development and the cessation of clinical trials provide a case study for drug development processes, challenges, and decision-making in the pharmaceutical industry .

Wirkmechanismus

Target of Action

Tedatioxetine primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters , acting as a triple reuptake inhibitor . It also antagonizes 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These targets play crucial roles in mood regulation, with serotonin and norepinephrine being particularly important in the pathophysiology of depression .

Mode of Action

Tedatioxetine inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and ultimately leads to improved mood and reduced depressive symptoms . As an antagonist of certain serotonin and adrenergic receptors, tedatioxetine prevents the activation of these receptors, further modulating neurotransmission .

Biochemical Pathways

It is known that the increase in serotonin, norepinephrine, and dopamine levels can affect various downstream signaling pathways, potentially leading to changes in gene expression, neuroplasticity, and circadian rhythms .

Pharmacokinetics

Like many other antidepressants, it is likely to be well absorbed after oral administration, widely distributed throughout the body, metabolized primarily in the liver (potentially involving cytochrome p450 enzymes), and excreted in both urine and feces . These properties can significantly impact the drug’s bioavailability, efficacy, and side effect profile .

Result of Action

At the molecular level, tedatioxetine increases the concentration of key neurotransmitters in the synaptic cleft, enhancing neurotransmission . At the cellular level, this can lead to changes in neuronal firing rates, synaptic plasticity, and ultimately the function of neural circuits involved in mood regulation . These changes are believed to underlie the antidepressant effects of tedatioxetine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tedatioxetine. For instance, individual genetic variations, particularly in genes encoding drug-metabolizing enzymes and drug targets, can influence the drug’s pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, age, sex, liver and kidney function, and concomitant medications can also impact the drug’s effects .

Eigenschaften

IUPAC Name |

4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVASBKDYSQKLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801029350 | |

| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tedatioxetine | |

CAS RN |

508233-95-2 | |

| Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedatioxetine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedatioxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEDATIOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is understanding the role of CYP2D6 important in the context of tedatioxetine treatment?

A1: Tedatioxetine is primarily metabolized by the CYP2D6 enzyme in the liver []. This enzyme exhibits significant genetic variability across individuals, leading to different metabolic rates. This means individuals with certain gene variants may metabolize tedatioxetine slower or faster than others, potentially influencing drug levels and treatment response.

Q2: How does the research utilize population pharmacokinetic modeling to better characterize CYP2D6 genotype-phenotype relationships for tedatioxetine?

A2: Researchers utilized a large clinical dataset to develop a population pharmacokinetic (popPK) model for tedatioxetine and its CYP2D6-dependent metabolite []. By analyzing data from 578 subjects, the model estimated CYP2D6-mediated metabolism for each individual. This allowed them to assign activity scores to specific CYP2D6 alleles and quantify their impact on drug metabolism, providing insights into the translation of genotypes into phenotypic variations in drug response.

Q3: What were some key findings regarding the impact of specific CYP2D6 alleles on tedatioxetine metabolism?

A3: The study revealed interesting findings about specific alleles. For instance, the CYP2D617 and CYP2D641 alleles were associated with the lowest CYP2D6 activity []. This suggests individuals carrying these alleles might metabolize tedatioxetine slower, potentially leading to higher drug exposure. This information could be crucial for personalized medicine approaches, where genotyping could guide dosage adjustments based on an individual's genetic predisposition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)